molecular formula C10H11NO3 B12986237 (S)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

(S)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B12986237
M. Wt: 193.20 g/mol
InChI Key: WQTOOVAQGWLHKC-VIFPVBQESA-N
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Description

(S)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a hydroxyl group at the 6th position and a carboxylic acid group at the 1st position of the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as 3,4-dihydroisoquinoline.

    Hydroxylation: Introduction of the hydroxyl group at the 6th position can be achieved through selective hydroxylation reactions.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often involving organometallic intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for nucleophilic substitution may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

(S)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: The enantiomer of the compound, differing in its chiral configuration.

    6-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, affecting its reactivity and applications.

    1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Lacks the hydroxyl group, leading to different chemical properties.

Uniqueness

(S)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific combination of functional groups and chiral configuration, which confer distinct chemical reactivity and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

(1S)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-7-1-2-8-6(5-7)3-4-11-9(8)10(13)14/h1-2,5,9,11-12H,3-4H2,(H,13,14)/t9-/m0/s1

InChI Key

WQTOOVAQGWLHKC-VIFPVBQESA-N

Isomeric SMILES

C1CN[C@@H](C2=C1C=C(C=C2)O)C(=O)O

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)O)C(=O)O

Origin of Product

United States

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